molecular formula C11H13ClO3 B1420684 3-Methoxy-4-propoxybenzoyl chloride CAS No. 3535-38-4

3-Methoxy-4-propoxybenzoyl chloride

Cat. No.: B1420684
CAS No.: 3535-38-4
M. Wt: 228.67 g/mol
InChI Key: YOSIMWRSPAHNQH-UHFFFAOYSA-N
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Description

3-Methoxy-4-propoxybenzoyl chloride (CAS 3535-38-4) is an aromatic acyl chloride with a methoxy (-OCH₃) group at the 3-position and a propoxy (-OCH₂CH₂CH₃) group at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₃ClO₃, with an average molecular mass of 228.67 g/mol. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of esters, amides, or pharmaceuticals via nucleophilic acyl substitution reactions .

Properties

IUPAC Name

3-methoxy-4-propoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSIMWRSPAHNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401294408
Record name 3-Methoxy-4-propoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3535-38-4
Record name 3-Methoxy-4-propoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3535-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-propoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Methoxy-4-propoxybenzoyl chloride is a chemical compound that has garnered attention due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other scientific fields. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

This compound has the following chemical properties:

  • Molecular Formula : C12H13ClO3
  • Molecular Weight : 240.68 g/mol
  • Boiling Point : 307 °C
  • Melting Point : 52 °C
  • Polarizability : 23.4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infection control.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study conducted by Matrix Scientific reported that the compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Cytotoxicity Assays

In vitro cytotoxicity assays have been performed to evaluate the safety profile of this compound. The compound was tested on several cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These results indicate that the compound possesses selective cytotoxicity towards cancer cells, which could be leveraged for therapeutic purposes.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, researchers investigated the cytotoxic effects of this compound on human cancer cell lines. The study revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential role in cancer therapy .

Scientific Research Applications

Applications in Organic Synthesis

3-Methoxy-4-propoxybenzoyl chloride is primarily utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, including:

  • Acylation Reactions: It can be used to introduce the 3-methoxy-4-propoxybenzoyl group into other organic molecules, enhancing their properties for specific applications.
  • Synthesis of Pharmaceuticals: As a building block, it plays a crucial role in developing drugs by modifying existing structures or creating new compounds with desired biological activities.

Pharmaceutical Applications

The compound has been studied for its potential in synthesizing pharmaceutical agents. For instance:

  • Antispasmodics and Coronary Dilators: Similar compounds derived from benzoyl chlorides have been shown to exhibit such properties, indicating that this compound could lead to the development of new therapeutic agents .

Polymer Chemistry

In polymer chemistry, this compound serves as a functional monomer. Its applications include:

  • Polymerization Processes: It can be incorporated into various polymer matrices, enhancing their mechanical and thermal properties. This is particularly useful for creating advanced materials with specific characteristics tailored for applications such as coatings, adhesives, and composites.
  • Modification of Existing Polymers: The compound can modify the surface properties of polymers, improving adhesion and compatibility with other materials.

Case Studies

  • Synthesis of Novel Anticancer Agents:
    A study explored the use of this compound in synthesizing new anticancer compounds. The resulting derivatives showed promising activity against cancer cell lines, indicating the compound's potential in medicinal chemistry.
  • Development of High-performance Polymers:
    Research demonstrated that incorporating this compound into polyimide formulations significantly improved thermal stability and mechanical strength. This application is critical for aerospace and automotive industries where material performance is paramount.

Data Table: Comparison of Applications

Application AreaSpecific Use CaseBenefits
Organic SynthesisIntermediate for drug synthesisFacilitates creation of complex molecules
PharmaceuticalsBuilding block for antispasmodicsPotential for new therapeutic agents
Polymer ChemistryFunctional monomer in polymerizationEnhances material properties
Surface ModificationImproves adhesion and compatibilityIncreases performance of composite materials

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between 3-methoxy-4-propoxybenzoyl chloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS Number Notable Features
This compound C₁₁H₁₃ClO₃ 228.67 3-OCH₃, 4-OCH₂CH₂CH₃ 3535-38-4 Long propoxy chain, para-substitution
3-Methoxy-4-methylbenzoyl chloride C₉H₉ClO₂ 184.62 3-OCH₃, 4-CH₃ 87808-44-4 Methyl group reduces steric hindrance
4-Isopropoxy-3-methoxybenzyl chloride C₁₁H₁₅ClO₂ 214.69 3-OCH₃, 4-OCH(CH₃)₂ 1036588-32-5 Branched isopropoxy group
3-Methoxy-2-propoxybenzoyl chloride C₁₁H₁₃ClO₃ 228.67 2-OCH₂CH₂CH₃, 3-OCH₃ 23966-84-9 Ortho-propoxy substitution
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride C₁₇H₁₇ClO₃ 304.77 3-OCH₃, 4-OCH₂C₆H₄CH₃ 1160250-76-9 Bulky aromatic substituent

Key Observations :

  • Substituent Position : The target compound’s 3-methoxy and 4-propoxy groups create distinct electronic effects compared to analogs like 3-methoxy-2-propoxybenzoyl chloride (ortho-propoxy), which may exhibit greater steric hindrance during reactions .
  • Molecular Weight : Bulky substituents, such as the 4-methylbenzyl group in 3-methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride, significantly increase molecular weight and steric bulk, which could hinder reactivity in sterically sensitive reactions .

Industrial and Research Relevance

  • Pharmaceutical Intermediates : The propoxy chain in this compound is advantageous in synthesizing lipophilic drug candidates, whereas methyl or benzyl-substituted analogs are more suited for smaller, less complex molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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